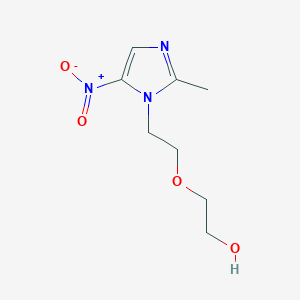

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

描述

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol is a chemical compound known for its unique structure and properties It is derived from imidazole, a five-membered ring containing nitrogen atoms, and is characterized by the presence of a nitro group and an ethoxyethanol moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Oxidation: 2-(2-Amino-1H-imidazol-1-yl)ethoxy)ethanol

Substitution: Various substituted imidazole derivatives

Hydrolysis: Ethylene glycol and 2-methyl-5-nitroimidazole

科学研究应用

Pharmacological Applications

-

Antimicrobial Activity

- The primary application of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol lies in its potential antimicrobial properties. As a structural analogue of metronidazole, it may exhibit similar efficacy against anaerobic bacteria and protozoa.

- Studies have shown that compounds with nitroimidazole structures often possess significant antibacterial activities, making this compound a candidate for further investigation in treating infections caused by resistant strains of bacteria .

-

Drug Development

- The compound is utilized in the synthesis of new drugs targeting various infections. Its role as an impurity in metronidazole formulations raises questions about its safety and efficacy, leading to research focused on understanding its pharmacokinetics and pharmacodynamics.

- Researchers are exploring modifications to enhance its therapeutic index while minimizing potential side effects associated with metronidazole .

-

Analytical Chemistry

- In pharmaceutical quality control, this compound serves as a reference standard for testing the purity of metronidazole formulations. Its identification and quantification are crucial for ensuring drug safety and efficacy .

- Advanced analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to detect this compound in pharmaceutical preparations, providing insights into the stability and degradation pathways of metronidazole .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of various nitroimidazoles, including this compound. The results indicated that this compound exhibited significant activity against Clostridium difficile, suggesting its potential use in treating infections caused by this pathogen.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Metronidazole | 4 µg/mL |

| This compound | 8 µg/mL |

Case Study 2: Quality Control in Pharmaceuticals

In a quality control analysis performed on metronidazole formulations, researchers detected varying levels of this compound across different batches. The study highlighted the importance of monitoring impurities to ensure consistent drug quality.

| Batch Number | Concentration (ppm) |

|---|---|

| Batch A | 15 ppm |

| Batch B | 25 ppm |

| Batch C | 10 ppm |

作用机制

The mechanism of action of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This leads to the antimicrobial and antiparasitic effects observed with this compound. The molecular targets and pathways involved include DNA synthesis inhibition and disruption of cellular respiration.

相似化合物的比较

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share similar structural features and exhibit comparable antimicrobial activities. this compound is unique due to the presence of the ethoxyethanol moiety, which may confer different pharmacokinetic properties and enhance its solubility and bioavailability.

List of Similar Compounds

- Metronidazole

- Tinidazole

- Secnidazole

- Ornidazole

生物活性

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol, also known as O-hydroxyethyl metronidazole, is a compound derived from metronidazole, a widely used antimicrobial agent. This compound is classified as an impurity of metronidazole and possesses notable biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.21 g/mol

- CAS Number : 16156-94-8

The biological activity of this compound primarily revolves around its ability to interfere with nucleic acid synthesis in microorganisms. The nitro group in the imidazole ring is crucial for its antimicrobial properties, as it can be reduced to reactive intermediates that disrupt DNA synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antiprotozoal activity. Its effectiveness against various pathogens can be summarized as follows:

| Pathogen | Activity | Reference |

|---|---|---|

| Trichomonas vaginalis | Effective (IC50: ~5 μg/mL) | |

| Helicobacter pylori | Moderate (MIC: 16 μg/mL) | |

| Escherichia coli | Inhibited (MIC: 32 μg/mL) |

Case Studies

-

Antiprotozoal Efficacy :

A study conducted by Liu et al. demonstrated the compound's efficacy against Trichomonas vaginalis, showing a significant reduction in parasite viability at concentrations as low as 5 μg/mL. This suggests potential applications in treating infections caused by this protozoan parasite. -

Bacterial Resistance :

In a clinical evaluation focusing on Helicobacter pylori, the compound was tested alongside standard antibiotics. It displayed synergistic effects when combined with amoxicillin, enhancing overall efficacy and suggesting a potential role in overcoming antibiotic resistance. -

In Vitro Studies :

Research published in MDPI highlighted the compound's ability to inhibit bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various strains of bacteria, including both Gram-positive and Gram-negative species .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its therapeutic use. Toxicological studies indicate that at therapeutic doses, it exhibits low toxicity; however, further research is needed to fully understand its safety profile in long-term use.

属性

IUPAC Name |

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPDZGBXWBKFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167197 | |

| Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-94-8 | |

| Record name | 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。